Mkk7-cov-13
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Overview
Description
Mkk7-cov-13 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 7 (MKK7), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is crucial for cellular responses to stress, inflammatory signals, and toxins. This compound has been identified through covalent docking and optimized to block JNK phosphorylation in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mkk7-cov-13 involves covalent docking techniques to identify potential inhibitors. The compounds are optimized through crystallography and virtual screening to ensure selective inhibition of MKK7 . The synthetic route typically involves the use of acrylamide-based kinase inhibitors, which are functionalized at the nanoscale level using copper-catalyzed azide-alkyne cycloaddition .
Industrial Production Methods
Industrial production of this compound would likely involve high-throughput synthesis methods to generate large quantities of the compound efficiently. This includes the use of crude nanomole-scale libraries for late-stage functionalization, allowing for the rapid screening and optimization of potential inhibitors .
Chemical Reactions Analysis
Types of Reactions
Mkk7-cov-13 undergoes covalent binding reactions, particularly with cysteine residues in the active site of MKK7. This irreversible binding is crucial for its inhibitory activity .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as acrylamide derivatives and copper catalysts. The reaction conditions typically include low temperatures and specific incubation periods to ensure optimal binding and activity .
Major Products
The major product of these reactions is the covalently bound this compound inhibitor, which effectively blocks the phosphorylation of JNK, thereby inhibiting the JNK signaling pathway .
Scientific Research Applications
Mkk7-cov-13 has a wide range of scientific research applications:
Mechanism of Action
Mkk7-cov-13 exerts its effects by covalently binding to the cysteine residues in the active site of MKK7. This binding inhibits the kinase activity of MKK7, preventing the phosphorylation and activation of JNK. The inhibition of JNK phosphorylation disrupts the downstream signaling pathways involved in stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Mkk7-cov-1
- Mkk7-cov-2
- Mkk7-cov-3
Uniqueness
Mkk7-cov-13 stands out due to its high selectivity and potency in inhibiting MKK7 compared to other similar compounds. It has been optimized to achieve low-micromolar inhibition of JNK phosphorylation in cells, making it a valuable tool for studying the JNK signaling pathway .
Properties
Molecular Formula |
C16H12BrN3O |
---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
N-[3-(6-bromo-1H-indazol-3-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H12BrN3O/c1-2-15(21)18-12-5-3-4-10(8-12)16-13-7-6-11(17)9-14(13)19-20-16/h2-9H,1H2,(H,18,21)(H,19,20) |
InChI Key |
WLHXHLGRZSDACB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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